molecular formula C7H15NO B2743258 [(2R)-1-ethylpyrrolidin-2-yl]methanol CAS No. 79802-13-4

[(2R)-1-ethylpyrrolidin-2-yl]methanol

Cat. No.: B2743258
CAS No.: 79802-13-4
M. Wt: 129.203
InChI Key: GHQCZUMSSZNLJP-SSDOTTSWSA-N
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Description

[(2R)-1-Ethylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a hydroxymethyl (-CH2OH) group at the C2 position and an ethyl (-C2H5) substituent at the N1 position of the pyrrolidine ring. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol and an exact mass of 129.1154 g/mol. The (2R) stereochemistry confers specificity in interactions with biological targets, making it relevant in medicinal chemistry and asymmetric synthesis .

For example, [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol (C9H17NO) was synthesized via reductive amination of L-prolinol with cyclopropane carboxaldehyde, yielding 86% after purification . A similar approach using ethyl-substituted aldehydes or alkylating agents could be employed for the target compound.

Applications: Pyrrolidine derivatives are widely explored for antimicrobial, enzymatic, and receptor-binding activities. The ethyl and hydroxymethyl groups in this compound may modulate lipophilicity and hydrogen-bonding capacity, influencing its pharmacokinetic profile.

Properties

IUPAC Name

[(2R)-1-ethylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCZUMSSZNLJP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79802-13-4
Record name [(2R)-1-ethylpyrrolidin-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-ethylpyrrolidin-2-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(2R)-1-ethylpyrrolidin-2-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to reduce the ketone or aldehyde precursor to the desired alcohol . The reaction is typically conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-ethylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or other oxidizing agents in an appropriate solvent such as dichloromethane (CH2Cl2).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C and H2.

    Substitution: SOCl2, PBr3, or other halogenating agents in an inert solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: [(2R)-1-ethylpyrrolidin-2-yl]methanone or [(2R)-1-ethylpyrrolidin-2-yl]methanal.

    Reduction: [(2R)-1-ethylpyrrolidin-2-yl]methanamine.

    Substitution: [(2R)-1-ethylpyrrolidin-2-yl]methyl chloride or bromide.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • [(2R)-1-ethylpyrrolidin-2-yl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral properties are exploited to develop drugs with specific enantiomeric forms that exhibit desired biological activities. For instance, compounds derived from this precursor have shown potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Ligand in Asymmetric Synthesis :
    • The compound acts as a chiral ligand in enantioselective reactions, facilitating the formation of specific stereoisomers. This application is crucial for synthesizing biologically active compounds where the configuration at stereogenic centers can significantly influence efficacy and safety profiles.
  • Biological Activity :
    • Research indicates that this compound can interact with various biological receptors, potentially leading to therapeutic effects. Its ability to form hydrogen bonds enhances its interaction with enzymes and receptors, making it a candidate for drug design targeting specific pathways .

Applications in Organic Synthesis

  • Synthesis of Chiral Compounds :
    • The compound is utilized in the synthesis of other chiral compounds through methods such as hydroxymethylation and subsequent transformations. This process is vital for producing complex molecules required in pharmaceuticals and agrochemicals .
  • Catalysis :
    • This compound can function as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity. Its role in catalytic cycles is significant for developing efficient synthetic methodologies .

Case Study 1: Development of Neuroactive Compounds

A study focused on the synthesis of neuroactive compounds derived from this compound demonstrated its potential as a scaffold for designing drugs aimed at treating conditions such as depression and anxiety. The research highlighted the compound's ability to selectively interact with serotonin receptors, leading to promising pharmacological profiles .

Case Study 2: Asymmetric Synthesis

In another investigation, researchers employed this compound as a chiral auxiliary in asymmetric synthesis. The study reported high enantioselectivity in producing target molecules, showcasing the compound's effectiveness as a ligand in catalytic processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisPotential use in neurological drugs
Asymmetric SynthesisChiral ligand for enantioselective reactionsHigh selectivity achieved
Biological ActivityModulator of neurotransmitter systemsInteraction with serotonin receptors
CatalysisEnhances reaction rates and selectivityEffective as a catalyst/co-catalyst

Mechanism of Action

The mechanism of action of [(2R)-1-ethylpyrrolidin-2-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the pyrrolidine ring can engage in hydrophobic interactions, further affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(2R)-1-ethylpyrrolidin-2-yl]methanol with five structural analogs, highlighting substituent effects on key properties:

Compound Name Substituent Formula Molecular Weight logP* Water Solubility (mg/mL)* Key Features Reference
This compound Ethyl (-C2H5) C7H15NO 129.20 0.5 ~50 Moderate lipophilicity, chiral center
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl C9H17NO 155.13 1.2 ~30 (methanol) High metabolic stability
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl C10H12FN2O 210.22 1.8 ~15 (DMSO) Aromatic fluorination enhances target affinity
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol Methyl (-CH3) C7H15NO 129.20 -0.3 ~100 Increased water solubility
[(2R)-1-(2-Aminophenyl)pyrrolidin-2-yl]methanol 2-Aminophenyl C11H16N2O 192.26 0.9 ~20 (ethanol) Aromatic amine for receptor binding

*logP and solubility values are estimated using computational tools (e.g., ALOGPS).

Key Observations :

  • Lipophilicity : The ethyl substituent in the target compound strikes a balance between the highly lipophilic cyclopropylmethyl group (logP 1.2) and the hydrophilic methyl group (logP -0.3).
  • Solubility : The hydroxymethyl group enhances water solubility compared to analogs with bulkier aromatic substituents (e.g., 6-fluoropyridin-2-yl).

Biological Activity

[(2R)-1-ethylpyrrolidin-2-yl]methanol, a chiral compound with the molecular formula C7_7H15_{15}NO, has garnered attention in various fields of scientific research due to its potential biological activity. This article delves into its mechanisms of action, applications in medicinal chemistry, and relevant case studies that highlight its significance.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethyl group and a hydroxymethyl group, which contributes to its unique chemical properties. The presence of the hydroxyl group allows for potential interactions with biological macromolecules through hydrogen bonding, while the pyrrolidine structure facilitates hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound could bind to receptors, influencing signal transduction pathways and cellular responses.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, altering their conformation and function .

Medicinal Chemistry

Research has explored the use of this compound as a precursor for synthesizing pharmaceutical compounds. Its chiral nature makes it valuable in asymmetric synthesis, leading to enantiopure products that are crucial in drug development .

Case Studies

  • Anticancer Activity : A study highlighted the potential anticancer properties of derivatives related to pyrrolidine structures. These compounds showed cytotoxic effects in various cancer cell lines, suggesting that modifications of this compound could yield effective anticancer agents .
  • Neurological Research : Another investigation examined the effects of similar compounds on neurotransmitter systems. Findings indicated that these derivatives could influence dopamine receptor activity, which is significant for developing treatments for neurological disorders .
  • GPR88 Agonists : Recent studies have focused on the role of GPR88 agonists derived from pyrrolidine scaffolds in reducing alcohol consumption in animal models. This suggests a therapeutic avenue for addiction treatment .

Biological Activity Data Table

Activity Type Effect/Outcome Reference
AnticancerCytotoxicity in cancer cell lines
Neurological ModulationInfluence on dopamine receptor activity
Alcohol ConsumptionReduction in self-administration in rats
Enzyme ModulationPotential inhibition/modulation of metabolic enzymes

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies substituent positions (e.g., ethyl group at N1, hydroxymethyl at C2). NOESY confirms spatial proximity of protons to validate stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₅NO) and detects fragmentation patterns (e.g., loss of –CH₂OH).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients. Optical rotation ([α]D_D) cross-validates enantiopurity .

How can researchers ensure enantiomeric purity during large-scale synthesis, and what are common pitfalls?

Q. Advanced

  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to steer stereochemistry, followed by cleavage.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
  • Pitfalls : Racemization via acidic/basic conditions or high heat; mitigated by low-temperature reactions (e.g., –20°C) and neutral buffers. Purity is monitored via circular dichroism (CD) or X-ray crystallography .

What pharmacological targets are hypothesized for this compound, and how are binding affinities measured?

Q. Advanced

  • Targets : Preliminary studies suggest affinity for neurotransmitter receptors (e.g., σ-1 or NMDA receptors) due to structural similarity to prolinol derivatives.
  • Assays : Radioligand binding (e.g., 3^3H-labeled ligands) quantifies IC₅₀ values. Molecular docking (AutoDock Vina) predicts interactions with receptor pockets, validated by mutagenesis studies. Functional assays (e.g., cAMP modulation) confirm activity .

How do structural modifications (e.g., fluorination or alkyl chain variation) impact biological activity, and how are contradictory data reconciled?

Q. Advanced

  • Fluorination : Adding –CF₂ groups (as in [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol) enhances metabolic stability but may reduce binding due to steric hindrance.
  • Data Contradictions : Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors. Meta-analysis using tools like RevMan or sensitivity studies (varying pH/temperature) clarifies mechanisms .

What computational strategies are employed to predict synthetic pathways and optimize reaction yields?

Q. Methodological

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes via fragment-based algorithms, prioritizing atom economy (<60% waste).
  • DFT Calculations : Predict transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps. Solvent effects are modeled with COSMO-RS.
  • Yield Optimization : Response surface methodology (RSM) models interactions between variables (e.g., catalyst loading, solvent ratio) to maximize yield (>85%) .

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